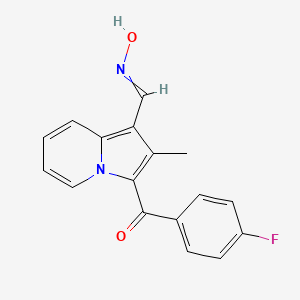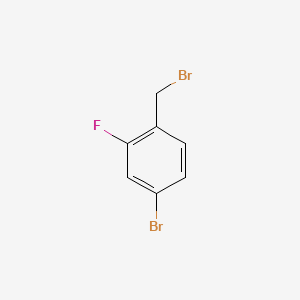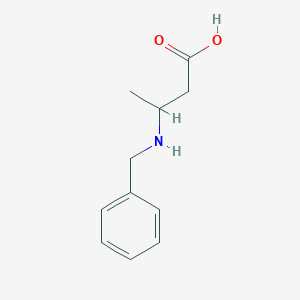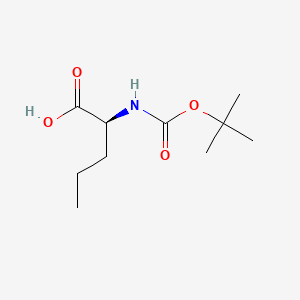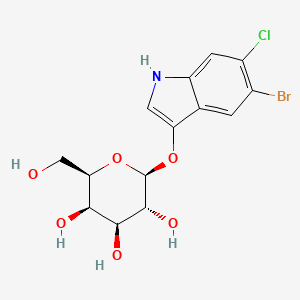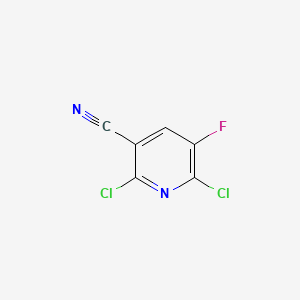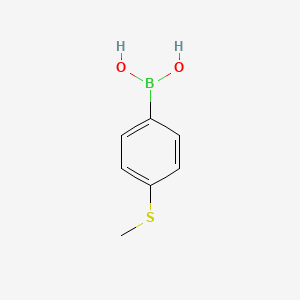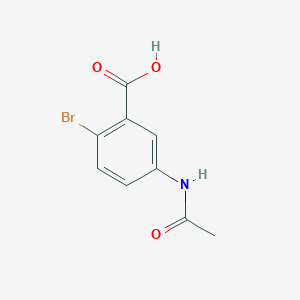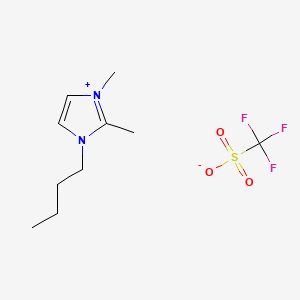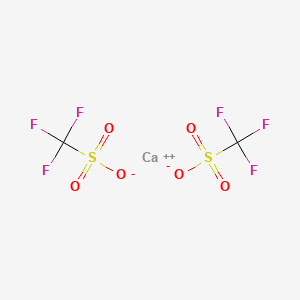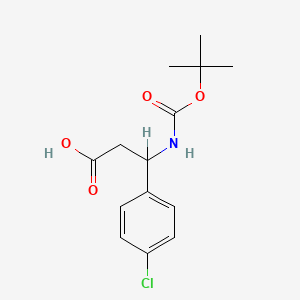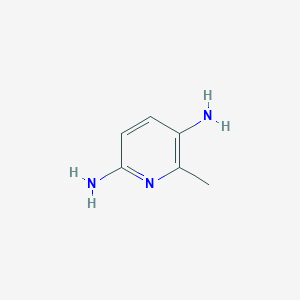
4-Fluoro-2-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 537050-13-8 . It has a molecular weight of 285.04 . It is also known by the synonym 2-Bromo-4’-fluoro-2’-(trifluoromethyl)acetophenone .
Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)phenacyl bromide is a liquid at room temperature . It should be stored at 2-8°C . The flash point is 62-64°C at 0.06mm .Applications De Recherche Scientifique
Synthesis and Characterization
Fluorinated compounds, including those similar to 4-Fluoro-2-(trifluoromethyl)phenacyl bromide, are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their unique effects on the physical, chemical, and biological properties of molecules make them valuable in the design of new materials. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu et al., 2009).
Green Chemistry and Environmental Concerns
The development of fluoroalkylation reactions in aqueous media highlights the progress towards more environmentally friendly chemical synthesis methods. Fluorine-containing functionalities are crucial in the development of pharmaceuticals and agrochemicals due to their impact on a molecule's properties. The shift towards green chemistry is evident in the exploration of aqueous fluoroalkylation, which aims to incorporate fluorinated groups into target molecules efficiently and in an environmentally benign manner (Song et al., 2018).
Fluorinated Liquid Crystals
The peculiar properties of fluorinated compounds extend to the field of liquid crystals, where the fluoro substituent's high polarity and significant steric effect lead to modifications in melting points, mesophase morphology, and transition temperatures. Fluorinated liquid crystals find applications in displays and other devices, where their unique properties can be harnessed for improved performance (Hird, 2007).
Fluorescent Chemosensors
Fluorinated compounds also play a role in the development of fluorescent chemosensors, which are used for the detection of various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors are crucial for applications ranging from environmental monitoring to biomedical diagnostics (Roy, 2021).
Safety And Hazards
This compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSLDBFTFFTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210633 |
Source


|
| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenacyl bromide | |
CAS RN |
537050-13-8 |
Source


|
| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

